Patent

US04420555

Procedure details

In accordance with the second procedure, the 4-alkanesulfonaminobenzoylacetonitrile is first prepared by reaction of an alkanesulfonylchloride with 4-amino-benzoylacetonitrile at room temperature in dry pyridine. This product is in turn reacted with a dialkylaminobenzaldehyde at reflux temperature in isopropyl alcohol, acetonitrile, nitromethane, or a similar polar solvent and in the presence of a catalytic amount of piperidine, or another catalyst of comparable basicity such as tetramethylguanidine or triethylenediamine, to yield the desired dye.

[Compound]

Name

alkanesulfonylchloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

dialkylaminobenzaldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Name

Name

Identifiers

|

REACTION_CXSMILES

|

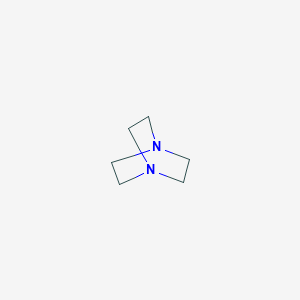

[NH2:1][C:2]1C=C[C:5]([C:6]([CH2:8][C:9]#[N:10])=O)=[CH:4][CH:3]=1.[C:13](#[N:15])C.[N+:16]([CH3:19])([O-])=O.[N:20]1[CH:25]=[CH:24]C=[CH:22][CH:21]=1>C(O)(C)C>[NH:10]1[CH2:4][CH2:5][CH2:6][CH2:8][CH2:9]1.[CH3:2][N:15]([CH3:13])[C:19](=[NH:16])[N:20]([CH3:25])[CH3:21].[CH2:2]1[N:1]2[CH2:22][CH2:21][N:20]([CH2:25][CH2:24]2)[CH2:3]1

|

Inputs

Step One

[Compound]

|

Name

|

alkanesulfonylchloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=C(C(=O)CC#N)C=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Step Two

[Compound]

|

Name

|

dialkylaminobenzaldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1CCCCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(C(N(C)C)=N)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1CN2CCN1CC2

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04420555

Procedure details

In accordance with the second procedure, the 4-alkanesulfonaminobenzoylacetonitrile is first prepared by reaction of an alkanesulfonylchloride with 4-amino-benzoylacetonitrile at room temperature in dry pyridine. This product is in turn reacted with a dialkylaminobenzaldehyde at reflux temperature in isopropyl alcohol, acetonitrile, nitromethane, or a similar polar solvent and in the presence of a catalytic amount of piperidine, or another catalyst of comparable basicity such as tetramethylguanidine or triethylenediamine, to yield the desired dye.

[Compound]

Name

alkanesulfonylchloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

dialkylaminobenzaldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1C=C[C:5]([C:6]([CH2:8][C:9]#[N:10])=O)=[CH:4][CH:3]=1.[C:13](#[N:15])C.[N+:16]([CH3:19])([O-])=O.[N:20]1[CH:25]=[CH:24]C=[CH:22][CH:21]=1>C(O)(C)C>[NH:10]1[CH2:4][CH2:5][CH2:6][CH2:8][CH2:9]1.[CH3:2][N:15]([CH3:13])[C:19](=[NH:16])[N:20]([CH3:25])[CH3:21].[CH2:2]1[N:1]2[CH2:22][CH2:21][N:20]([CH2:25][CH2:24]2)[CH2:3]1

|

Inputs

Step One

[Compound]

|

Name

|

alkanesulfonylchloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=C(C(=O)CC#N)C=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Step Two

[Compound]

|

Name

|

dialkylaminobenzaldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1CCCCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(C(N(C)C)=N)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1CN2CCN1CC2

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |